

reducing non-radiative recombination at 2D/3D butylammonium perovskite interfaces

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Compound of Interest

Compound Name: *Butylammonium*

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Technical Support Center: 2D/3D Butylammonium Perovskite Interfaces

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on reducing non-radiative recombination at 2D/3D **butylammonium** perovskite interfaces.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of **butylammonium** iodide (BAI) in 2D/3D perovskite solar cells?

A1: **Butylammonium** iodide (BAI) primarily serves as a surface passivating agent and a precursor for the in-situ formation of a 2D perovskite capping layer on the 3D perovskite film.[\[1\]](#) [\[2\]](#) The **butylammonium** (BA⁺) cations effectively passivate defect sites on the 3D perovskite surface, such as methylammonium vacancies, which are common sources of non-radiative recombination.[\[1\]](#) This passivation leads to a reduction in trap-assisted charge recombination and improves the overall stability of the device.[\[2\]](#)[\[3\]](#)

Q2: How does the formation of a 2D perovskite layer on top of the 3D perovskite help in reducing non-radiative recombination?

A2: The 2D perovskite layer, typically with a wider bandgap, creates a barrier that confines electrons within the 3D perovskite layer, preventing them from reaching the hole transport layer

(HTL) and recombining non-radiatively at the interface.[4] This leads to a significant reduction in interfacial recombination, which is a major loss mechanism in perovskite solar cells. The 2D layer also helps in better energy level alignment between the 3D perovskite and the HTL, facilitating more efficient hole extraction.[4]

Q3: What are the expected effects of BAI treatment on the photovoltaic parameters of a perovskite solar cell?

A3: Successful BAI treatment and the formation of a 2D/3D heterostructure typically lead to an increase in the open-circuit voltage (Voc) and the fill factor (FF). The reduction in non-radiative recombination leads to a higher quasi-Fermi level splitting, resulting in an enhanced Voc.[5] The improved surface quality and reduced interfacial recombination contribute to a higher FF. The short-circuit current density (Jsc) may see a slight change depending on the thickness and properties of the 2D layer.

Q4: What characterization techniques are essential to confirm the successful formation of a 2D/3D interface?

A4: Several characterization techniques are crucial. X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of **butylammonium** on the surface and changes in the elemental composition.[6] Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) can reveal the crystal structure and orientation of the 2D perovskite layer on top of the 3D film. Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) measurements are vital to demonstrate the reduction in non-radiative recombination, typically showing increased PL intensity and a longer carrier lifetime for the 2D/3D structure compared to the pristine 3D perovskite.

Troubleshooting Guides

This section provides solutions to common problems encountered during the fabrication and characterization of 2D/3D **butylammonium** perovskite solar cells.

Issue 1: Low Open-Circuit Voltage (Voc)

- Possible Cause 1: Ineffective Defect Passivation. High trap density at the perovskite/HTL interface is a primary cause of Voc loss due to increased non-radiative recombination.[5]

- Solution:
 - Optimize the concentration of the BAI solution used for the surface treatment. A concentration that is too low may not provide sufficient passivation, while a concentration that is too high can lead to the formation of a thick, insulating 2D layer that impedes charge extraction.
 - Ensure complete and uniform coverage of the 3D perovskite surface during the spin-coating of the BAI solution.
 - Verify the quality of the 3D perovskite film before the BAI treatment; a high density of bulk defects in the 3D layer can also contribute to Voc loss.
- Possible Cause 2: Poor Energy Level Alignment. A misalignment of energy levels between the 3D perovskite, the 2D perovskite, and the hole transport layer (HTL) can hinder efficient charge extraction and increase recombination at the interface.
- Solution:
 - Carefully select the HTL material to ensure its HOMO level is well-aligned with the valence band of the 2D/3D perovskite structure.
 - Characterize the energy levels using techniques like Ultraviolet Photoelectron Spectroscopy (UPS) to confirm the band alignment.

Issue 2: Low Fill Factor (FF)

- Possible Cause 1: High Series Resistance. A thick or poorly conductive 2D perovskite layer can increase the series resistance of the device, leading to a lower FF.
- Solution:
 - Reduce the concentration of the BAI solution or the spin-coating speed to form a thinner 2D layer.
 - Optimize the post-treatment annealing temperature and time to improve the crystallinity and conductivity of the 2D layer.

- Possible Cause 2: Shunt Paths. Pinholes or incomplete coverage of the perovskite layer can create direct contact between the electron transport layer (ETL) and the HTL, resulting in current leakage and a low FF.
 - Solution:
 - Improve the morphology and uniformity of the underlying 3D perovskite film.
 - Ensure the BAI treatment does not introduce new pinholes or damage the 3D layer. Atomic Force Microscopy (AFM) can be used to assess surface morphology and roughness.[3]

Issue 3: Inconsistent or Non-reproducible Results

- Possible Cause 1: Sensitivity to Environmental Conditions. Perovskite film formation is highly sensitive to humidity and temperature.
 - Solution:
 - Strictly control the humidity and temperature of the glovebox environment during the entire fabrication process.
 - Ensure the solvents used are anhydrous.
- Possible Cause 2: Variation in Precursor Solution. The age and quality of the perovskite and BAI precursor solutions can affect the final device performance.
 - Solution:
 - Always use freshly prepared precursor solutions.
 - Store precursors in a dark, dry environment.

Data Presentation

The following table summarizes the typical photovoltaic performance of 3D and 2D/3D perovskite solar cells treated with **butylammonium** iodide (BAI), demonstrating the effect of interfacial passivation.

Treatment	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Reference
Control (3D only)	1.03	23.4	74	17.9	[3]
BAI Passivated	1.08	24.0	79	20.7	[3]
Control (Cs-doped)	-	-	-	12.64	[7]
IBA Passivated (5mg)	-	-	-	15.49	[7]
Control	1.02	22.37	74.5	18.82	[8]
GAI/BDAI Passivated	1.01	25.42	83.4	22.10	[8]

Experimental Protocols

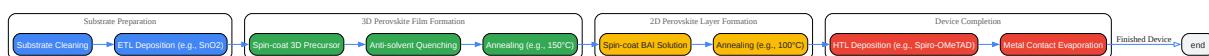
Protocol 1: Fabrication of 2D/3D Perovskite Solar Cell via Two-Step Spin-Coating

This protocol describes a common method for creating a 2D **butylammonium** perovskite layer on a 3D perovskite film.

- 3D Perovskite Film Formation:
 - Prepare a 3D perovskite precursor solution (e.g., FAPbI₃ with MACl additive) in a DMF:DMSO solvent mixture.
 - Spin-coat the 3D perovskite solution onto the substrate (e.g., ITO/SnO₂) in a nitrogen-filled glovebox.
 - During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.

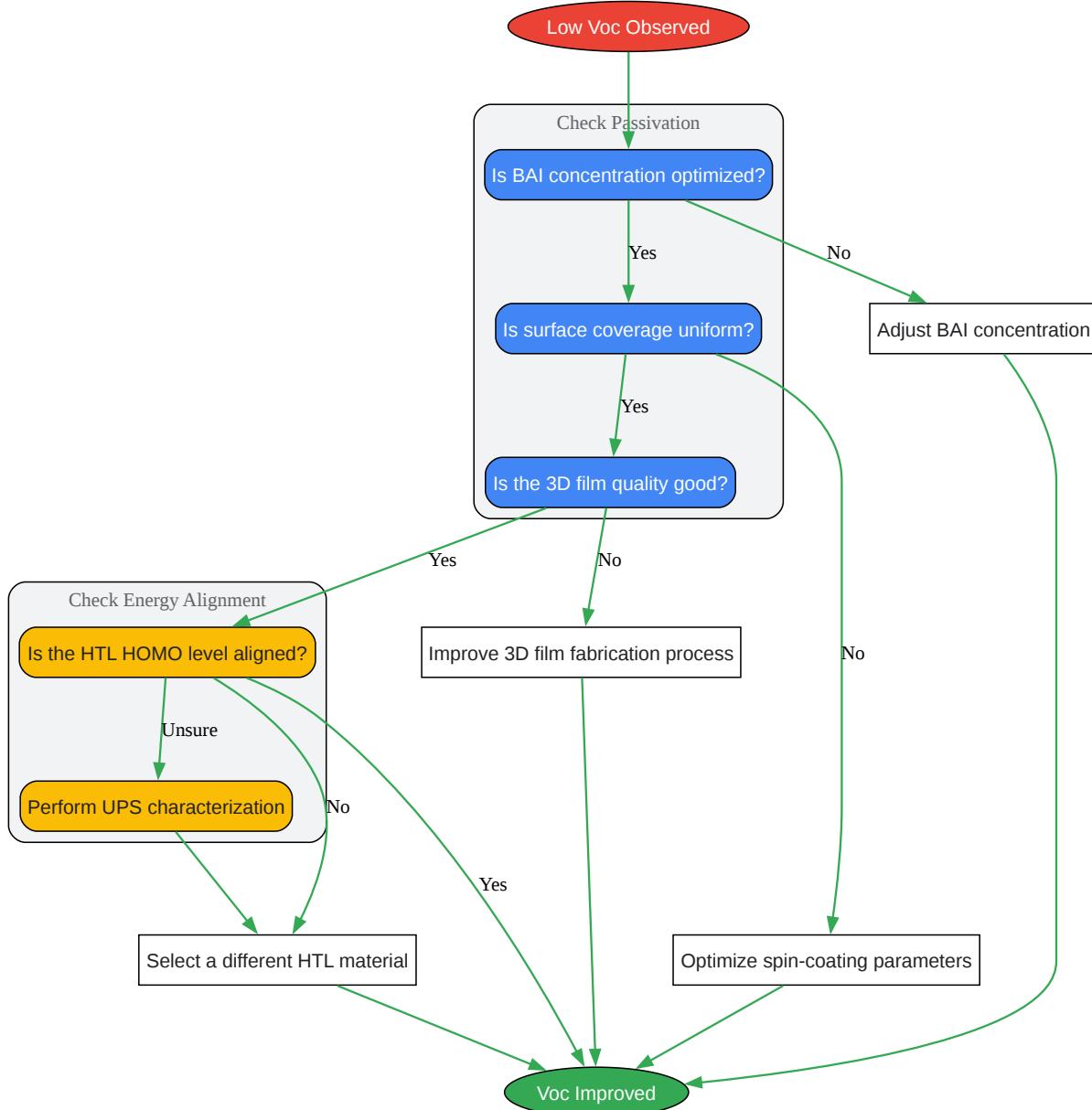
- Anneal the film at a specified temperature (e.g., 150 °C) for a set duration (e.g., 10 minutes).
- 2D Perovskite Layer Formation:
 - Prepare a solution of **butylammonium** iodide (BAI) in isopropanol (IPA) at a specific concentration (e.g., 0.5 - 5 mg/mL).
 - After the 3D perovskite film has cooled down, spin-coat the BAI solution onto the surface.
 - Anneal the film again at a lower temperature (e.g., 100 °C) for a shorter duration (e.g., 5 minutes) to promote the reaction between BAI and the 3D perovskite surface to form the 2D layer.
- Device Completion:
 - Deposit the hole transport layer (e.g., Spiro-OMeTAD) via spin-coating.
 - Finally, thermally evaporate the metal back contact (e.g., gold or silver).

Visualizations



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Caption: Experimental workflow for the fabrication of a 2D/3D perovskite solar cell.

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Caption: Troubleshooting flowchart for diagnosing low open-circuit voltage (Voc).

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